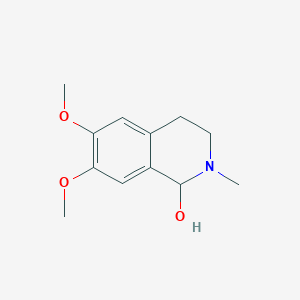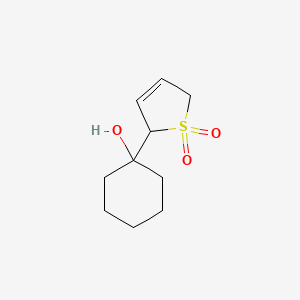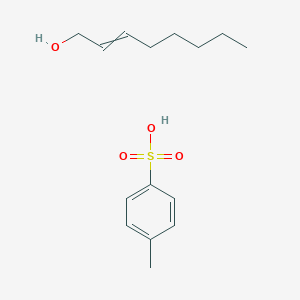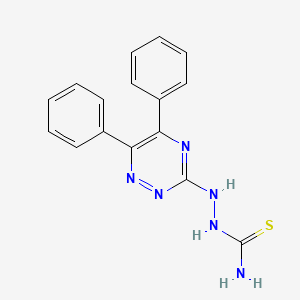![molecular formula C12H15NO3 B14314861 N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide CAS No. 112290-78-5](/img/structure/B14314861.png)
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . It is also known by other names such as N-(3,4-Dimethoxyphenethyl)acetamide and N-Acetyl-3,4-dimethoxyphenethylamine . This compound is characterized by the presence of a dimethoxyphenyl group attached to an ethenyl acetamide moiety.
Preparation Methods
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide involves several steps. One method includes the reaction of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide with 3,4,5-trimethoxy phenylacetate in the presence of dimethylaminopyridine (DMAP) and anhydrous dichloromethane . The reaction mixture is cooled to 0°C, followed by the addition of EDCI.HCl under nitrogen protection. The mixture is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then washed with hydrochloric acid, sodium bicarbonate solution, and saline solution, dried with anhydrous sodium sulfate, and recrystallized using dichloromethane-ethyl acetate .
Chemical Reactions Analysis
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can lead to the formation of brominated derivatives .
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide has several scientific research applications. It is used as an impurity standard for drug products and has been employed in the synthesis of new drugs . Additionally, it serves as an intermediate in the preparation of muscle relaxants such as papaverine . The compound’s unique structure makes it valuable in the development of pharmaceuticals and other chemical research.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, similar compounds like 3,4-Dimethoxyphenethylamine have been shown to act as monoamine oxidase inhibitors . This suggests that this compound may exert its effects through similar pathways, potentially influencing neurotransmitter levels and activity.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide can be compared to other similar compounds such as 3,4-Dimethoxyphenethylamine and N-Acetylhomoveratrylamine . These compounds share structural similarities, particularly the presence of the dimethoxyphenyl group. this compound is unique due to its specific ethenyl acetamide moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
112290-78-5 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-8H,1-3H3,(H,13,14) |
InChI Key |
PMQKICYCBXWLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)

![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)



![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)

